4-Fluoro-6-nitroindoline hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 200.62 g/mol. This compound is classified as a nitroindoline derivative, notable for its potential applications in pharmaceuticals and organic synthesis. The presence of both fluorine and nitro groups in its structure contributes to its unique chemical properties and biological activities.
4-Fluoro-6-nitroindoline hydrochloride can be synthesized from various precursors, including 4-fluoro-2-nitroaniline. Its classification falls under the category of heterocyclic compounds, specifically indolines, which are characterized by a bicyclic structure containing an indole moiety. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility in polar solvents.
The synthesis of 4-fluoro-6-nitroindoline hydrochloride typically involves several steps, starting from simpler precursors like 4-fluoro-2-nitroaniline. A common method includes:
For instance, one synthesis pathway involves the use of polyphosphoric acid as a catalyst to promote the cyclization of nitroindole derivatives, leading to high yields of the desired product . The reaction conditions, including temperature and solvent choice, play a critical role in optimizing yield and purity.
4-Fluoro-6-nitroindoline hydrochloride can participate in various chemical reactions typical for nitro compounds, including:
For example, reduction of the nitro group can lead to derivatives useful in medicinal chemistry, enhancing biological activity .
The mechanism of action for compounds like 4-fluoro-6-nitroindoline hydrochloride often involves interaction with biological targets such as receptors or enzymes. For instance, it may act as an agonist for specific serotonin receptors (5HT1F), influencing neurotransmission pathways .
Research indicates that derivatives of this compound exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects, which are mediated through receptor modulation .
4-Fluoro-6-nitroindoline hydrochloride has several applications in scientific research:
4-Fluoro-6-nitroindoline hydrochloride represents a strategically designed bicyclic scaffold in modern drug discovery, merging the conformational constraints of the indoline core with the electronic modulation imparted by fluorine and nitro substituents. This compound exemplifies the rational application of fluorine chemistry to optimize pharmacophores for target engagement and physicochemical properties, aligning with current trends where approximately 20% of approved pharmaceuticals contain fluorine [4]. Its hydrochloride salt form enhances solubility for biological evaluation and synthetic manipulation, positioning it as a versatile intermediate for developing therapeutics targeting neurological disorders, infectious diseases, and oncology.
The synergistic interplay of the fluorine atom at the 4-position and the nitro group at the 6-position confers distinct advantages to the indoline scaffold:
Electronic Effects: Fluorine (van der Waals radius: 1.47 Å) serves as a near-isosteric replacement for hydrogen (1.20 Å) while drastically altering electronic distribution. Its high electronegativity (3.98) induces a dipole moment that polarizes adjacent bonds, enhancing hydrogen-bond acceptor capacity and influencing π-stacking interactions with biological targets. Concurrently, the strongly electron-withdrawing nitro group (-NO₂) reduces electron density across the indoline ring, improving oxidative stability and modulating pKa values [4].
Metabolic Stability: The C–F bond’s exceptional strength (∼116 kcal/mol) impedes oxidative cleavage by cytochrome P450 enzymes, a property leveraged to extend half-lives of drug candidates. This is complemented by the nitro group’s ability to serve as a bioisostere for carboxylates or carbonyls, offering metabolic resistance while maintaining target affinity [4] [7].
Conformational Restriction: Indoline’s saturated bicyclic structure enforces planarity between the fused benzene and pyrrolidine rings. Fluorine substitution at C4 and nitro at C6 further rigidify the system through steric and electronic effects, reducing conformational entropy penalties upon target binding. This preorganization is critical for high-affinity interactions with ATP-binding cassette transporters or kinase targets [5].
Table 1: Physicochemical Contributions of Substituents in 4-Fluoro-6-nitroindoline
Substituent | Position | Key Electronic Effects | Biological Impact |
---|---|---|---|
Fluorine | C4 | -σ inductive effect (+0.34), +π resonance effect (-0.28) | Enhanced metabolic stability, membrane permeability, target affinity |
Nitro | C6 | Strong -M/-I effects, dipole moment ∼4.0 D | Electron-deficient ring for charge-transfer complexes, hydrogen bonding acceptor |
Nitroindoline pharmacophores have undergone three key evolutionary phases:
Antibacterial Pioneers (1960s–1980s): Early nitroheterocyclic drugs like nitrofurantoin exploited nitro group reduction to generate cytotoxic intermediates in anaerobic pathogens. Though limited by toxicity, they validated nitroindolines as redox-active scaffolds. The advent of fluoroquinolones (e.g., ciprofloxacin) demonstrated fluorine’s ability to augment DNA gyrase inhibition, inspiring fluorinated nitroindoline hybrids [4].
CNS-Targeted Agents (1990s–2010s): Research shifted toward neuroactive indolines, where 6-nitro substitution improved blood-brain barrier penetration. Fluorine incorporation mitigated metabolism in the liver, as seen in analogs of serotonin reuptake inhibitors. Patent CN103641765A disclosed bicyclic indolines as ATP-binding cassette modulators, highlighting 4-fluoro-6-nitroindoline’s potential in multidrug resistance reversal [5].
Precision Therapeutics Era (2020s–Present): Modern applications leverage fluorine’s ability to fine-tune pharmacokinetics and nitro’s role as a versatile handle for chemical diversification. For instance, the Evotec Prize-winning work on GPR126 agonists demonstrated fluorine’s capacity to reduce lipophilicity while occupying hydrophobic pockets—a principle directly applicable to 4-fluoro-6-nitroindoline optimization [3].
Table 2: Evolution of Nitroindoline Pharmacophores
Era | Representative Agents | Therapeutic Application | Role of Nitro/Fluoro |
---|---|---|---|
1960s–1980s | Nitrofurantoin analogs | Antibacterial | Nitro: Redox activation |
1990s–2010s | Fluoroquinolone-inspired indolines | CNS disorders | Fluoro: Enhanced target affinity & stability |
2020s–Present | GPR126 modulators (e.g., Novartis) | Fibrosis, oncology | Fluoro: Lipophilicity balance; Nitro: Conformational control |
The strategic development of 4-fluoro-6-nitroindoline hydrochloride adheres to three core design principles:
Multi-Parameter Optimization (MPO): Fluorine incorporation balances lipophilicity (clogP reduction ∼0.5–1.0 unit) and membrane permeability, while the nitro group provides a vector for structural diversification via reduction to amino or hydroxylamine intermediates. Computational MPO models score analogs based on predicted absorption, distribution, metabolism, and excretion (ADME) properties, prioritizing candidates with optimal ligand efficiency [2].
Conformational Restriction: Saturation of the indoline C2–C3 bond reduces ring flexibility, lowering entropic costs during protein binding. Molecular dynamics simulations reveal that 4-fluoro substitution minimizes puckering distortion in the pyrrolidine ring, preserving planarity for stacking interactions with aromatic residues in enzyme binding sites [5].
Synthetic Versatility: The hydrochloride salt improves crystallinity and solubility for high-yield functionalization. Key reactions include:
The convergence of these principles positions 4-fluoro-6-nitroindoline hydrochloride as a privileged scaffold for addressing underexplored targets in anti-infective and anticancer therapy, exemplified by Prof. Anna K. H. Hirsch’s SCT Award-winning work on novel mode-of-action anti-infectives [3].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7